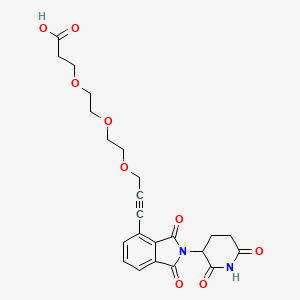
Thalidomide-propargyl-O-PEG2-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-propargyl-O-PEG2-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. The compound is designed for conjugation to target proteins, facilitating their degradation via the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG2-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce a functional group that can be linked to the PEG chain.
PEG Linker Attachment: A PEG2 linker is then attached to the modified thalidomide. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Propargyl Group Introduction: The terminal alkyne group (propargyl) is introduced to the PEG linker, enabling the compound to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests, including NMR and mass spectrometry, to confirm its structure and purity
化学反応の分析
Types of Reactions
Thalidomide-propargyl-O-PEG2-C2-acid undergoes several types of chemical reactions:
Click Chemistry: The terminal alkyne group allows the compound to participate in CuAAC reactions with azide-containing molecules
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the PEG linker
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings
Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for attaching the PEG linker
Major Products
The major products formed from these reactions include conjugates with various biomolecules, such as peptides, proteins, and other small molecules .
科学的研究の応用
Thalidomide-propargyl-O-PEG2-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways
Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases
Industry: Used in the production of advanced materials and nanotechnology
作用機序
Thalidomide-propargyl-O-PEG2-C2-acid exerts its effects through the following mechanisms:
Cereblon Binding: The thalidomide-based cereblon ligand binds to the cereblon protein, a component of the E3 ubiquitin ligase complex
Protein Degradation: The compound facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome
Pathways Involved: The ubiquitin-proteasome pathway is the primary pathway involved in the mechanism of action
類似化合物との比較
Similar Compounds
Thalidomide-O-PEG2-propargyl: Similar structure but with slight variations in the linker or functional groups
Thalidomide-PEG2-C2-NH2: Another PROTAC linker with an amine group instead of a propargyl group
Uniqueness
Thalidomide-propargyl-O-PEG2-C2-acid is unique due to its specific combination of a thalidomide-based cereblon ligand, a PEG2 linker, and a terminal alkyne group. This unique structure allows it to participate in click chemistry reactions and facilitates targeted protein degradation .
特性
分子式 |
C23H24N2O9 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H24N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,6-14H2,(H,27,28)(H,24,26,29) |
InChIキー |
FCTRJXVUQRIZRI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


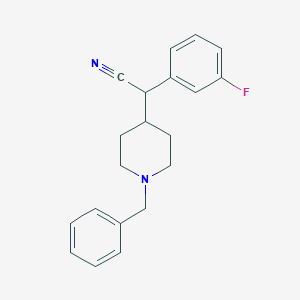
![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
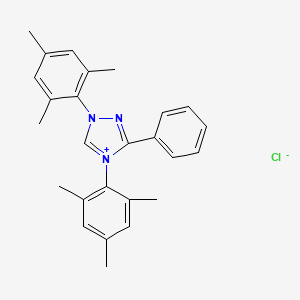
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
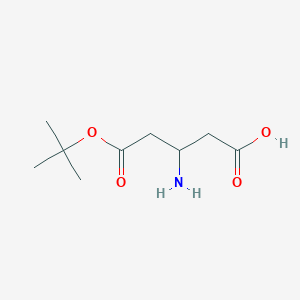
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
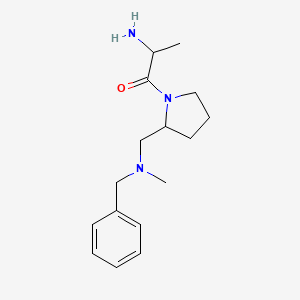
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
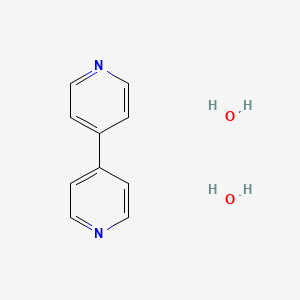
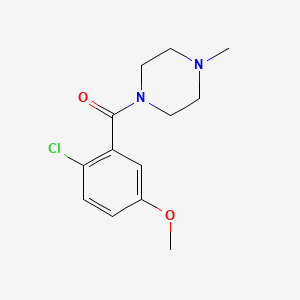
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
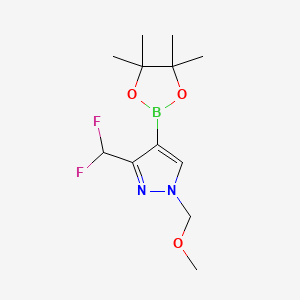
![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
